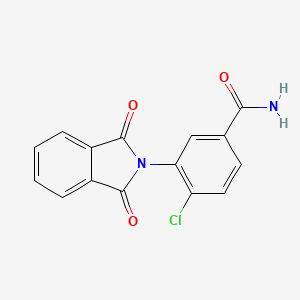
(3,4-dimethoxybenzyl)(3-methylphenyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-dimethoxybenzyl)(3-methylphenyl)amine, commonly known as DMMA, is a chemical compound that belongs to the class of phenethylamines. It is a psychoactive substance that has been studied for its potential use in scientific research. The purpose of
Mécanisme D'action
DMMA acts as a partial agonist at the serotonin 5-HT2A receptor, which means that it activates the receptor but to a lesser degree than a full agonist. This results in a moderate increase in serotonin activity in the brain, which can lead to altered mood, cognition, and perception. DMMA also acts as a partial agonist at the dopamine D2 receptor, which can lead to increased dopamine activity in the brain and a potential increase in reward and motivation.
Biochemical and Physiological Effects
DMMA has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, which can lead to cardiovascular complications in high doses. DMMA has also been shown to increase body temperature, which can lead to hyperthermia in high doses. Additionally, DMMA has been shown to increase the release of certain neurotransmitters in the brain, including serotonin and dopamine, which can lead to altered mood, cognition, and perception.
Avantages Et Limitations Des Expériences En Laboratoire
DMMA has several advantages for use in lab experiments. It has a high affinity for the serotonin 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. DMMA is also relatively easy to synthesize and can be obtained in large quantities. However, DMMA also has several limitations for use in lab experiments. It is a psychoactive substance that can have a range of effects on behavior and physiology, which can complicate the interpretation of experimental results. Additionally, DMMA has not been extensively studied in humans, which limits its potential for clinical applications.
Orientations Futures
There are several future directions for research on DMMA. One potential direction is to study the effects of DMMA on different serotonin and dopamine receptor subtypes, as well as other neurotransmitter systems. Another potential direction is to study the potential therapeutic applications of DMMA in conditions such as depression, anxiety, and addiction. Additionally, further research is needed to understand the long-term effects of DMMA on behavior and physiology, as well as its potential for abuse and addiction.
Méthodes De Synthèse
DMMA can be synthesized through a multi-step process that involves the use of various chemicals and equipment. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with nitromethane to form 3,4-dimethoxy-beta-nitrostyrene. The second step involves the reduction of the nitro group using a reducing agent such as sodium borohydride to form 3,4-dimethoxyphenethylamine. The final step involves the reaction of 3,4-dimethoxyphenethylamine with 3-methylbenzyl chloride to form DMMA.
Applications De Recherche Scientifique
DMMA has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. DMMA has also been shown to have a moderate affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Propriétés
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-12-5-4-6-14(9-12)17-11-13-7-8-15(18-2)16(10-13)19-3/h4-10,17H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZKMKNCZOMZMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxybenzyl)-3-methylaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methoxybenzenesulfonamide](/img/structure/B5707785.png)
![3-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoic acid](/img/structure/B5707792.png)
![N-cyclopropyl-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5707802.png)

![4-{[(2-hydroxyphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B5707819.png)
![6-bromo-2-cyclopropyl-N'-[3-(2-furyl)-2-propen-1-ylidene]-4-quinolinecarbohydrazide](/img/structure/B5707826.png)


![N,N-diethyl-3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline](/img/structure/B5707838.png)


![1-(3-methylphenyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5707888.png)